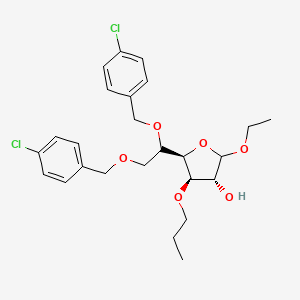

Ethyl 5,6-bis-O-((4-chlorophenyl)methyl)-3-O-propyl-D-glucofuranoside

Description

Structure

2D Structure

Properties

CAS No. |

29899-95-4 |

|---|---|

Molecular Formula |

C25H32Cl2O6 |

Molecular Weight |

499.4 g/mol |

IUPAC Name |

(3R,4R,5R)-5-[(1R)-1,2-bis[(4-chlorophenyl)methoxy]ethyl]-2-ethoxy-4-propoxyoxolan-3-ol |

InChI |

InChI=1S/C25H32Cl2O6/c1-3-13-31-24-22(28)25(30-4-2)33-23(24)21(32-15-18-7-11-20(27)12-8-18)16-29-14-17-5-9-19(26)10-6-17/h5-12,21-25,28H,3-4,13-16H2,1-2H3/t21-,22-,23-,24-,25?/m1/s1 |

InChI Key |

UOYOWSGCMGEQHC-MSEXXDKFSA-N |

Isomeric SMILES |

CCCO[C@@H]1[C@H](C(O[C@@H]1[C@@H](COCC2=CC=C(C=C2)Cl)OCC3=CC=C(C=C3)Cl)OCC)O |

Canonical SMILES |

CCCOC1C(C(OC1C(COCC2=CC=C(C=C2)Cl)OCC3=CC=C(C=C3)Cl)OCC)O |

Appearance |

Solid powder |

Other CAS No. |

29899-95-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-O-ethyl-5,6-bis-O-(4-chlorobenzyl)-3-O-propyl-D-glucofuranoside clobenosid clobenoside |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Clobenoside

Established Synthetic Routes for Clobenoside

The synthesis of Clobenoside typically involves several steps focused on modifying a foundational steroid backbone to enhance its therapeutic efficacy evitachem.com. While detailed, step-by-step protocols for all established routes are not extensively described in the available literature, patent information provides some insight into key aspects of its preparation.

Specific synthetic approaches referenced in patent literature (DAS 1 793 837, US 3 984 398, and US 3 836 653) indicate the use of certain reagents and intermediates in the synthesis of Clobenoside. archive.orgvdoc.pub

While the provided search results discuss stereoselective synthesis in the context of other compounds, such as the enzymatic, stereoselective hydrolysis in the synthesis of cis-4-amino-2-cyclopentene-1-carboxylic acid or the regio- and stereoselective synthesis of mannose derivatives, detailed stereoselective construction strategies specifically for Clobenoside are not explicitly described. archive.orgresearchgate.net However, given that Clobenoside is a glucofuranoside, stereochemical control is inherently important in the synthesis of carbohydrates and their derivatives to ensure the correct configuration of chiral centers. Synthetic strategies for such compounds often employ methods to control glycosidic bond formation and the stereochemistry at various positions on the sugar ring.

Patent documents related to Clobenoside synthesis mention specific intermediates and reaction conditions. Notably, the use of "monoethyl molonyl chloride" and "1-demethyl-clobazam (II)" has been indicated in synthetic routes, with reactions potentially involving zinc and hydrochloric acid (Zn, HCl) archive.orgvdoc.pub. These components suggest a synthetic pathway that incorporates or modifies a benzodiazepine-like structure (related to clobazam) and utilizes a malonyl chloride derivative for the introduction of specific functional groups. The involvement of zinc and hydrochloric acid points towards reduction or other acid-catalyzed reactions as part of the synthetic sequence. The synthesis analysis of Clobenoside suggests the process involves steps that modify the steroid backbone evitachem.com.

Stereoselective Construction Strategies

Development of Clobenoside Analogues and Derivatives

The development of analogues and derivatives of a parent compound like Clobenoside is a standard practice in medicinal chemistry to explore structural variations and their impact on biological activity. Although specific detailed studies on Clobenoside analogues are not extensively provided, the general principles guiding such development can be discussed in the context of related research on sugar analogues and modified compounds.

Structure-Activity Relationship (SAR) studies are fundamental in designing synthetic targets for analogue development. By systematically modifying specific parts of a molecule's structure and evaluating the resulting biological activity, researchers can identify which functional groups and structural features are essential for activity and which can be modified to potentially enhance potency, selectivity, or other desirable properties. While detailed SAR studies specifically for Clobenoside are not highlighted in the search results, the concept of SAR is widely applied in the design and synthesis of various compound classes, including those with biological activity epdf.pubepdf.pub. For a glucofuranoside like Clobenoside, SAR studies would likely involve modifications to the sugar moiety, the chloro substituent, and any other attached groups to understand their contribution to its observed biological effects, such as the impairment of fucokinase and fucose-1-phosphate pyrophosphorylase activity researchgate.net.

Chemical modification strategies are employed to create analogues that can serve as enhanced tools for biological probing. This can involve introducing tags for visualization, modifying functional groups to alter metabolic stability, or creating prodrugs to improve delivery or targeting googleapis.comepo.org. Research on other sugar analogues, such as the modification of the N-acyl side chain of mannosamine (B8667444) analogues, demonstrates how subtle structural changes can influence their incorporation into glycoconjugates and provide tools for studying biological processes researchgate.net. Given that Clobenoside is a glucofuranoside and has been shown to affect enzymes involved in fucose metabolism researchgate.net, potential modification strategies could involve altering the sugar ring, the chloro substituent, or linking it to other molecules to investigate its interaction with biological targets or track its distribution in biological systems. The creation of prodrugs through reversible linkages, such as esters or carbamates, is another strategy used to modify compounds for biological applications, although this is discussed generally in the context of improving delivery or reducing variability in activation googleapis.com.

Molecular Mechanisms of Action and Pharmacological Targets

Enzymatic Inhibition Profiles of Clobenoside

Clobenoside has been shown to impair the activity of key enzymes involved in the salvage pathway of fucose metabolism. researchgate.netnih.gov Additionally, it affects the O-methylation of catecholamines. nih.gov

Impairment of Fucokinase Activity

Fucokinase (FUK) is an enzyme crucial for the initial step of the fucose salvage pathway, catalyzing the phosphorylation of L-fucose to L-fucose-1-phosphate using ATP. scbt.com Clobenoside has been demonstrated to impair the activity of fucokinase. researchgate.netnih.gov Studies using a cell-free system from rat liver and freshly prepared hepatocytes showed that Clobenoside inhibits fucokinase activity with Ki values reported between 5 to 10 mmol/l. nih.gov Another source specifies a Ki of 4.1 mmol/l for the impairment of fucokinase activity by Clobenoside. researchgate.netresearchgate.net This inhibition by Clobenoside is less pronounced compared to other compounds like 1-methylfucoside, which exhibits a competitive inhibition mode with a Ki of 1.1 mmol/l. researchgate.netnih.gov

Impairment of Fucose-1-Phosphate Pyrophosphorylase Activity

Fucose-1-phosphate pyrophosphorylase, also known as GDP-fucose pyrophosphorylase, is the enzyme responsible for converting fucose-1-phosphate into GDP-fucose, the activated form of fucose used in fucosylation reactions. researchgate.netscbt.com Clobenoside has also been shown to impair the activity of fucose-1-phosphate pyrophosphorylase. researchgate.netnih.gov Similar to its effect on fucokinase, studies in rat liver cell-free systems and hepatocytes indicate that Clobenoside impairs this enzyme's activity with Ki values ranging from 5 to 10 mmol/l. nih.gov A Ki of 4.1 mmol/l has also been reported for Clobenoside's effect on fucose-1-phosphate pyrophosphorylase activity. researchgate.netresearchgate.net The impairment of both fucokinase and fucose-1-phosphate pyrophosphorylase by Clobenoside leads to a significant reduction in fucoprotein biosynthesis and secretion in hepatocytes. nih.gov

Here is a summary of the enzymatic inhibition data for Clobenoside:

| Enzyme | Clobenoside Ki (mmol/l) | Reference |

| Fucokinase | 4.1 | researchgate.netresearchgate.net |

| Fucokinase | 5 - 10 | nih.gov |

| Fucose-1-phosphate pyrophosphorylase | 4.1 | researchgate.netresearchgate.net |

| Fucose-1-phosphate pyrophosphorylase | 5 - 10 | nih.gov |

Blockade of Noradrenaline Inactivation Pathways

Clobenoside has been shown to cause a significant blockade of the inactivation of noradrenaline in experimental settings using strips of the saphenous vein of the dog. nih.govresearchgate.netresearchgate.net In incubation experiments with 3H-isoprenaline, Clobenoside (at concentrations of 100 to 900 µmol/l) caused a dose-dependent inhibition of O-methylation. nih.gov This effect was additive with the COMT inhibitor U-0521 and was abolished in the presence of hydrocortisone. nih.gov

Characterization of Effects on Neuronal Uptake

Studies investigating the effects of Clobenoside on catecholamine inactivation pathways have also characterized its effects on neuronal uptake. In incubation experiments with 3H-adrenaline, Clobenoside inhibited the formation of metanephrine, while neuronal uptake and oxidative deamination remained unaffected. nih.gov This suggests that Clobenoside's blockade of noradrenaline inactivation primarily involves effects on the extraneuronal O-methylating system, potentially by inhibiting Catechol-O-methyltransferase (COMT) and depressing extraneuronal uptake, rather than inhibiting neuronal uptake or MAO activity. nih.govregulations.gov

Identification of Cellular and Subcellular Targets

Based on its enzymatic inhibition profiles, Clobenoside's cellular targets include hepatocytes, where it impacts fucoprotein biosynthesis and secretion. nih.gov Its effects on noradrenaline inactivation suggest targets within the cardiovascular system, specifically the extraneuronal O-methylating system in blood vessels. nih.gov While the search results mention "cellular" and "subcellular" targets in a general context of drug targeting googleapis.comgoogleapis.comcreative-biolabs.comnih.govnih.gov, the specific cellular and subcellular targets of Clobenoside, beyond the enzymes and systems mentioned, are not explicitly detailed in the provided snippets. The inhibition of fucokinase and fucose-1-phosphate pyrophosphorylase indicates a direct interaction with these enzymes, which are involved in cytoplasmic fucose metabolism. scbt.com The effect on noradrenaline inactivation points towards components of the extraneuronal metabolic machinery. nih.gov

Downstream Biochemical and Cellular Pathway Modulation

The primary downstream biochemical and cellular pathway modulated by Clobenoside, as directly supported by the search results, is the fucose salvage pathway and the subsequent biosynthesis and secretion of fucoproteins. nih.govscbt.com By inhibiting fucokinase and fucose-1-phosphate pyrophosphorylase, Clobenoside reduces the availability of GDP-fucose, thereby impacting fucosylation, a critical post-translational modification of proteins and lipids involved in various cellular processes. scbt.com The reduction in fucoprotein biosynthesis and secretion observed in hepatocytes is a direct consequence of this modulation. nih.gov

Furthermore, by affecting the extraneuronal O-methylation of noradrenaline, Clobenoside modulates the levels of this neurotransmitter in the synaptic or extraneuronal space, which can have downstream effects on adrenergic signaling pathways. nih.gov This modulation of catecholamine metabolism is suggested to contribute to the therapeutic actions of Clobenoside. nih.gov

Preclinical Pharmacological Investigations

In Vitro Research Models and Methodologies

In vitro studies utilize controlled laboratory environments to investigate the effects of a compound on biological components outside of a living organism. wellbeingintlstudiesrepository.org These methods are valuable for initial assessments of a compound's activity and target interaction.

Application of Cell Culture Systems for Target Engagement Studies

Cell culture systems are widely used in preclinical research to evaluate the pharmacological activity of compounds and study the functions of proteins and pathways. nih.govdls.com These models allow researchers to assess how a compound interacts with its target within a cellular context. Monitoring and quantifying drug-target binding in live cells is crucial for bridging the gap between in vitro biochemical results and the observed phenotypic outcome. promegaconnections.com Techniques like the Cellular Thermal Shift Assay (CETSA) enable direct measurement of target engagement in intact cells, preserving physiological conditions. pelagobio.comnih.gov CETSA relies on ligand-induced thermodynamic stabilization of proteins and can be applied in various cell models. nih.gov Other methods for measuring target engagement in cells include radioligand-displacement assays and chemoproteomic approaches, which can evaluate compounds against numerous proteins simultaneously to identify both on-target and off-target activity. nih.gov Differences in target engagement observed in cells compared to in vitro biochemical assays can occur, highlighting the importance of cell-based studies. nih.gov

Biochemical Assays for Enzyme Kinetics

Biochemical assays are fundamental tools for studying enzyme kinetics, which is the study of the rates of enzyme-catalyzed reactions. mgcub.ac.innumberanalytics.com Understanding enzyme kinetics provides insights into the mechanisms of enzyme action, substrate specificity, and the effects of inhibitors or activators. numberanalytics.com Enzymes are important drug targets, and many marketed drugs function by inhibiting enzymes. nih.gov

Enzyme activity can be measured using different kinetic assays. pathoindia.comlongdom.org One common approach is the rate analysis or kinetic assay, where changes in substrate or product concentration are monitored over short intervals or continuously. pathoindia.com This technique has advantages over endpoint assays, including a higher range of measurable activity and continuous reaction monitoring. pathoindia.com For enzymatic assays aimed at identifying competitive inhibitors, it is essential to conduct the reaction under initial velocity conditions with substrate concentrations at or below the enzyme's Michaelis constant (Km) for the given substrate. nih.gov The Km is a measure of a substrate's affinity for the enzyme. mgcub.ac.in

Studies Utilizing Isolated Tissue Preparations (e.g., vascular smooth muscle)

Isolated tissue preparations, such as vascular smooth muscle, are valuable for evaluating the pharmacological activity of drugs on specific tissues. emkatech.comnih.gov Tissue bath systems are a classical pharmacological tool used to assess concentration-response relationships in contractile tissues. nih.gov These systems allow researchers to investigate the impact of different compounds on the relaxation or contraction of tissues like vascular smooth muscle. emkatech.com

Studies using isolated vascular tissue, such as rat thoracic aorta rings, can demonstrate the function of the isolated tissue bath to measure isometric contraction. nih.gov This technique allows for the observation of vascular smooth muscle tension and the effects of drugs in real-time. bioline.org.br Isolated tissue studies can help evaluate the effects of plant-derived extracts and molecules and are useful for assessing the activity of a drug on receptors, channels, and enzymes within a tissue. bioline.org.br Methods for isolating vascular smooth muscle cells from tissues have been developed, providing tools for investigating vascular diseases and the effects of complicating conditions. nih.govplos.org

In Vivo Research Models (Non-Human) and Study Design

In vivo preclinical studies involve testing drug candidates in living organisms, typically animal models, to understand their complex physiological effects. wellbeingintlstudiesrepository.orgwuxibiology.com These studies are crucial for evaluating efficacy, safety, and pharmacokinetics. wuxibiology.comnih.gov

Animal Models for Pharmacological Activity Assessment

Animal models are essential for assessing the pharmacological activity of drug candidates in a complex biological environment. wuxibiology.compreclinicalgps.comfrontiersin.org They are used to evaluate the efficacy of potential therapeutics and provide insights into how a drug behaves within a living system, including its absorption, distribution, metabolism, and excretion (ADME) properties. oncodesign-services.comnih.gov Various animal species, including mice, rats, minipigs, domestic pigs, beagles, rabbits, and guinea pigs, are used in preclinical pharmacology studies. minervaimaging.com The selection of an appropriate animal model often considers similarities to humans in physiological and biochemical parameters relevant to ADME processes. nih.gov

Animal models are used to study a wide range of disease areas, including oncology, cardiovascular diseases, neurodegenerative diseases, infectious diseases, and metabolic disorders like diabetes and obesity. wuxibiology.comfrontiersin.orgminervaimaging.comliveonbiolabs.com While animal models provide valuable in vivo information, it is important to note that the translation rate from animal studies to clinical trials can be variable, as animal models may not fully mimic the complexities of human diseases. wellbeingintlstudiesrepository.orgfrontiersin.org

Methodologies for Assessing Target Engagement in Living Organisms

Confirming that a compound binds to its intended target within a living organism is a crucial step in drug discovery and development. pelagobio.compelagobio.com In vivo target engagement validation is essential to ensure that a drug reaches its site of action and engages effectively. pelagobio.com

Various methodologies are employed to assess target engagement in living organisms. Radiotracer-based imaging methods, such as microPET, can monitor target engagement in vivo by observing the displacement of a radiotracer by the test compound. nih.gov Activity-based protein profiling (ABPP) is another approach that can be used ex situ on tissue lysates harvested from dosed animals or, with modifications, for direct measurement of target engagement in vivo using click chemistry-ABPP methods. nih.gov Competitive ABPP can also be combined with non-invasive imaging. nih.gov Chemoproteomic approaches can be applied to analyze target engagement in accessible tissues, fluid, and cell samples from animal models. nih.gov Techniques like the Cellular Thermal Shift Assay (CETSA) can also be applied to various tissues and organs from preclinical animal models to directly measure target engagement. pelagobio.comnih.gov These methodologies provide valuable data on drug distribution, bioavailability, and on-target interaction within living systems. pelagobio.com

Translational Research Principles in Preclinical Development

Translational research in the preclinical development phase serves as a bridge between basic scientific discoveries and their potential application in clinical practice leicabiosystems.comd-nb.info. It involves applying fundamental knowledge gained from basic research to understand the potential impact of a drug candidate on human disease d-nb.infomdpi.com. The primary objective is to ensure that compounds advancing to human trials have the highest possible chance of success in terms of efficacy d-nb.info.

Key aspects of applying translational research principles in preclinical development include selecting appropriate and predictive preclinical models that can recapitulate relevant aspects of human biology and disease antineo.frinstitut-curie.org. This involves careful consideration of the model's relevance to the target indication and the compound's proposed mechanism of action antineo.fr. In vivo animal models are essential for understanding the potential impact of drug therapies on humans before clinical trials mdpi.com. However, the translatability of findings from preclinical models to humans can be challenging, representing a critical point often referred to as the "valley of death" in drug development d-nb.info.

Clobenoside As a Research Tool in Glycobiology and Biochemistry

Elucidation of Biological Significance of Terminal Subterminal Sugars

Clobenoside has been identified as a compound that can impair the activity of enzymes involved in the metabolism of certain sugars, such as L-fucose. nih.govresearchgate.net Specifically, it has been shown to inhibit fucokinase and fucose-1-phosphate pyrophosphorylase. nih.govresearchgate.net

| Enzyme | Clobenoside Ki (mmol/l) |

| Fucokinase | 5 - 10 |

| Fucose-1-phosphate pyrophosphorylase | 5 - 10 |

Ki values indicate the inhibitory potency of Clobenoside against the respective enzymes.

By inhibiting these enzymes, Clobenoside can lead to a reduction in the availability or incorporation of fucose into glycoconjugates. nih.gov This interference allows researchers to investigate the consequences of altered fucosylation on cellular processes, thereby helping to elucidate the biological roles of terminal fucose residues. The use of such sugar analogues is considered a suitable tool for this purpose. nih.govresearchgate.netresearchgate.net

Contributions to Glycoprotein (B1211001) and Glycosylation Research

Glycosylation is a critical post-translational modification that affects the structure, function, and localization of many proteins. nih.govnih.govresearchgate.net Glycoproteins are involved in a wide array of biological processes, and understanding their synthesis and modification is fundamental to biochemistry and cell biology. nih.govnih.govkhneochem.co.jp The complexity and heterogeneity of glycan structures pose significant challenges in glycoprotein research. neb.comnih.govresearchgate.net

Clobenoside's ability to interfere with sugar metabolism, particularly fucose incorporation, makes it a relevant tool in glycoprotein and glycosylation research. nih.gov Studies using Clobenoside have demonstrated that this inhibition can lead to a drastic reduction in fucoprotein biosynthesis and secretion in hepatocytes. nih.gov This finding highlights Clobenoside's utility in probing the impact of fucosylation on glycoprotein synthesis and trafficking.

Research in this area often involves studying the effects of inhibitors like Clobenoside on cellular systems to understand the pathways and enzymes involved in glycosylation. By observing the changes in glycoprotein profiles or function upon treatment with Clobenoside, researchers can infer the importance of the affected glycosylation steps and the roles of the resulting glycans. nih.govnih.gov

Advanced Analytical Methodologies for Clobenoside Research

Chromatographic Techniques for Characterization (e.g., High-Performance Liquid Chromatography)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the characterization and purity assessment of Clobenoside. HPLC allows for the separation of Clobenoside from impurities and other components in a mixture, enabling its identification and quantification based on retention time and peak area.

Studies have utilized HPLC for the analysis of various compounds, including those structurally related to glycosides or in complex biological matrices, highlighting its versatility and importance in natural product and pharmaceutical analysis. researchgate.netresearchgate.net For instance, HPLC has been employed to purify fluorescence-labeled oligosaccharides and analyze carbohydrates, demonstrating its capability in separating complex sugar structures. researchgate.net The development and validation of bioanalytical methods often involve HPLC for the quantitative determination of drugs and their metabolites in biological fluids, emphasizing its sensitivity and reliability for low-concentration analytes. researchgate.net

While direct, detailed data specifically on Clobenoside characterization by HPLC in the search results is limited, the general application of HPLC in separating and analyzing complex organic molecules, including glycosides and related compounds in biological samples, strongly supports its relevance for Clobenoside analysis. researchgate.netresearchgate.net A UPLC system, a type of HPLC, equipped with a diode array detector, autosampler, and column heater/cooler, using a C18 column and specific mobile phases (e.g., ammonium (B1175870) acetate (B1210297) buffer and MeOH:ACN mixture), has been described for purity analysis in a context mentioning Clobenoside among other compounds. justia.com

Mass Spectrometry for Structural Elucidation (e.g., MALDI MS)

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of Clobenoside, providing information about its molecular weight and fragmentation pattern. Techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI MS) and other MS methods are powerful for confirming the structure of complex molecules.

MS is a highly sensitive analytical technique that provides accurate mass data for molecules, crucial for determining elemental composition and structural features. currenta.demdpi.com Tandem MS (MS/MS) further aids structural elucidation by fragmenting the molecule and analyzing the resulting ions. currenta.demdpi.com This is particularly useful for complex molecules and can help differentiate isomers. mdpi.com

MALDI-TOF MS has been specifically mentioned in the context of identifying GDP-L-fucose, a product in a pathway where Clobenoside acts as an inhibitor, indicating its use in related biochemical studies. researchgate.net While not directly showing Clobenoside's MALDI spectrum, this suggests the applicability of MALDI MS to glycosides and related compounds. MALDI MS has also been used in the analysis of lipopeptides and other molecules in complex mixtures, demonstrating its utility for various sample types. googleapis.comgoogle.comgoogleapis.com

The combination of HPLC with MS (HPLC-MS) is a powerful hyphenated technique that couples the separation capabilities of HPLC with the structural information provided by MS, allowing for the analysis of complex mixtures and the identification of components like Clobenoside. currenta.de

Spectroscopic Characterization Methods

Spectroscopic methods provide valuable information about the functional groups and structural features of Clobenoside through the interaction of the molecule with electromagnetic radiation. While specific spectroscopic data for Clobenoside was not extensively detailed in the search results, general applications of spectroscopy in chemical characterization are well-established.

Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, is a primary technique for determining the detailed structure of organic molecules by analyzing the magnetic properties of atomic nuclei. researchgate.net Although not explicitly linked to Clobenoside in the provided snippets, NMR is routinely used for structural confirmation of complex organic compounds, including glycosides. researchgate.net

Other spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy can provide complementary information about the presence of specific functional groups and the electronic transitions within the Clobenoside molecule. While not highlighted in the search results concerning Clobenoside, these methods are standard in chemical characterization pipelines. X-ray powder diffraction (XRPD) is another spectroscopic method used for characterizing crystalline forms of compounds, providing information about the solid-state structure. googleapis.com

Bioanalytical Method Development and Validation

Bioanalytical method development and validation are essential processes for accurately and reliably quantifying Clobenoside in biological matrices such as plasma, serum, or urine. These methods are critical for pharmacokinetic, toxicokinetic, and other biological studies.

The objective of bioanalytical method validation is to demonstrate that a method is suitable for its intended purpose, ensuring the reliability of analytical results in biological samples. europa.eufda.govnih.goveuropa.eu Key parameters evaluated during validation include selectivity, specificity, sensitivity, accuracy, precision, recovery, and stability of the analyte in the biological matrix. europa.eufda.govnih.gov

Guidelines from regulatory bodies like the FDA and EMA provide detailed recommendations for bioanalytical method validation. europa.eufda.goveuropa.eu Full validation is typically required for methods used in regulated studies. europa.eufda.gov The process involves defining the method's design, operating conditions, and limitations. europa.eufda.gov

While specific validated bioanalytical methods for Clobenoside were not found, the principles and procedures for developing and validating such methods are well-established and applicable to this compound. HPLC is frequently used in bioanalytical method development for its ability to separate analytes from complex biological matrices before detection. researchgate.net

Pharmaceutical Research and Development Considerations Principles Based

Prodrug Design Strategies for Enhanced Biological Performance

Prodrug design is a strategy employed to improve the physicochemical, biopharmaceutical, or pharmacokinetic properties of a drug molecule. google.comjustia.commdpi.com This approach involves chemically modifying an active compound to an inactive or less active precursor that is subsequently converted in vivo to the active parent drug through enzymatic or chemical transformations. mdpi.com The rationale behind designing prodrugs often includes enhancing solubility, improving membrane permeability, achieving targeted delivery, reducing toxicity, or controlling the rate of drug release. google.comjustia.commdpi.com

While Clobenoside itself is the active compound, the principles of prodrug design could be hypothetically applied to address potential limitations such as poor water solubility drugfuture.com, should this property pose a challenge for specific routes of administration or desired pharmacokinetic profiles. Although specific prodrug strategies for Clobenoside are not detailed in the readily available research, the compound has been listed among numerous others in patents discussing general prodrug approaches aimed at improving drug properties and controlling release. google.comjustia.comgoogleapis.comgoogleapis.com These general strategies often involve the transient attachment of a promoiety to functional groups on the parent molecule, such as hydroxyl groups or carboxylic acids, which are then cleaved under physiological conditions. mdpi.com

Advanced Formulation Approaches and Principles of Controlled Release Systems

Advanced formulation approaches are crucial for delivering the active pharmaceutical ingredient to the target site safely and effectively, maintaining its stability, and controlling its release profile. Given Clobenoside's poor solubility in water drugfuture.com, formulation strategies would likely focus on improving its dissolution rate and bioavailability, particularly for systemic administration if intended. Techniques such as particle size reduction, solid dispersions, inclusion complexes, or lipid-based formulations might be considered to enhance solubility and absorption.

Controlled release systems are designed to deliver the drug at a predetermined rate, duration, or location, aiming to maintain therapeutic drug levels, reduce dosing frequency, and minimize side effects. google.comjustia.com Principles of controlled release involve incorporating the API into various delivery systems, including matrices, reservoirs, or osmotic pumps, utilizing polymers or other excipients to modulate drug release kinetics. google.comjustia.com These systems can be designed for immediate, delayed, sustained, or pulsatile release depending on the therapeutic requirements. Clobenoside has been mentioned in patents related to controlled absorption and extended-release formulations, appearing in lists of compounds for which such technologies could be applied. google.comjustia.comgoogleapis.com Developing a controlled release formulation for Clobenoside could potentially optimize its therapeutic effect and patient compliance, especially if a prolonged action is desired for conditions like chronic venous insufficiency.

General Considerations for Active Pharmaceutical Ingredient (API) Manufacturing

The manufacturing of an Active Pharmaceutical Ingredient like Clobenoside involves a series of steps to synthesize, purify, and characterize the compound to ensure its quality, purity, and consistency. General considerations for API manufacturing adhere to strict regulatory guidelines, such as Good Manufacturing Practices (GMP). researchgate.net

The manufacturing process typically begins with the selection and sourcing of raw materials. Based on the chemical structure of Clobenoside hodoodo.comncats.iodrugfuture.comnih.gov, its synthesis would involve specific chemical reactions to assemble the glucofuranoside core and attach the various substituents. While detailed synthetic routes for Clobenoside's commercial production are not extensively disclosed in the public domain, older literature references indicate its preparation. drugfuture.com Following synthesis, rigorous purification steps, such as crystallization, chromatography, or filtration, are necessary to remove impurities and by-products. researchgate.net Characterization techniques, including spectroscopy (e.g., NMR, IR, Mass Spectrometry), chromatography (e.g., HPLC, GC), and thermal analysis, are employed to confirm the identity, purity, and physical form of the API. researchgate.net Quality control testing is performed at various stages of manufacturing to ensure that the final API meets predefined specifications for purity, potency, and other critical quality attributes. researchgate.net Stability studies are also conducted to determine appropriate storage conditions and retest periods for the API. Clobenoside is listed as an API or intermediate by some chemical suppliers, indicating its production on a scale relevant to pharmaceutical research or manufacturing. huatengsci.com

Emerging Research Avenues and Future Directions for Clobenoside

Investigation into Novel Pharmacological Targets and Pathways

Emerging research indicates that Clobenoside interacts with enzymes involved in fucose metabolism. Studies have shown that Clobenoside can impair the activity of both fucokinase and fucose-1-phosphate pyrophosphorylase. nih.gov These enzymes play crucial roles in the salvage pathway of fucose, a monosaccharide that is incorporated into various glycoconjugates and is involved in numerous biological processes.

The inhibition of these key enzymes by Clobenoside suggests that its biological effects may, at least in part, be mediated through the modulation of cellular fucosylation. The reported inhibition constant (Ki) for fucokinase was found to be 4.1 mmol/l. nih.gov This specific enzymatic interaction highlights a potential pharmacological target for Clobenoside, suggesting future research directions could explore the downstream effects of altered fucose metabolism in various cellular and physiological contexts.

| Enzyme | Inhibition Type | Ki (mmol/l) | Reference |

| Fucokinase | Impairment | 4.1 | nih.gov |

| Fucose-1-phosphate pyrophosphorylase | Impairment | Not specified | nih.gov |

Exploration of Untapped Biological Applications in Basic Science

The observed inhibitory effects of Clobenoside on fucokinase and fucose-1-phosphate pyrophosphorylase position it as a potentially valuable tool in basic science research. nih.gov By selectively interfering with fucose metabolism, Clobenoside could be utilized to further elucidate the biological significance of terminal and subterminal sugars in various glycoconjugates. nih.gov This could be particularly useful in studies investigating the roles of fucosylation in cell-cell recognition, immune responses, and developmental processes.

Furthermore, Clobenoside's reported non-steroidal anti-inflammatory and edema-protective effects, along with its influence on noradrenaline inactivation, suggest potential for its use in basic research models studying inflammatory pathways, vascular function, and the role of catecholamines in these processes. Exploring these effects at a fundamental level could uncover new insights into disease mechanisms and potential therapeutic strategies, utilizing Clobenoside as a probe molecule.

Methodological Advancements in Clobenoside Research and Characterization

While the available information does not detail specific novel methodological advancements for the characterization of Clobenoside itself, the research conducted on its enzymatic inhibition highlights the application of established biochemical methodologies, such as enzyme kinetic studies, in understanding its mechanism of action. nih.gov The use of Clobenoside as an inhibitor in fucose metabolism studies can be considered a methodological application, providing a means to perturb specific biochemical pathways to study their biological consequences. nih.gov

Future methodological advancements in Clobenoside research may involve the application of advanced analytical techniques for detecting and quantifying Clobenoside and its metabolites in biological systems, as well as sophisticated approaches to study its interactions with target enzymes and pathways at a molecular level. Techniques such as advanced mass spectrometry, nuclear magnetic resonance (NMR), and structural biology methods could provide deeper insights into Clobenoside's behavior and effects.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question on Clobenoside’s pharmacological mechanisms?

- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope. For example:

- Feasible: Define measurable endpoints (e.g., IC₅₀ values for anti-inflammatory activity).

- Specific: Narrow the focus to a mechanism (e.g., "How does Clobenoside modulate NF-κB signaling in keratinocytes?").

- Novel: Identify gaps via systematic literature reviews (e.g., limited data on its impact on cytokine IL-17A).

- Reference frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses .

Q. What experimental design considerations are critical for in vitro studies of Clobenoside?

- Methodological Answer :

- Variables : Clearly define independent (e.g., Clobenoside concentration) and dependent variables (e.g., cell viability via MTT assay). Include controls (vehicle-only and positive controls like dexamethasone).

- Reproducibility : Follow guidelines for reporting experimental conditions (e.g., cell line origin, passage number, incubation time) to enable replication .

- Data Triangulation : Combine assays (e.g., qPCR for gene expression + ELISA for protein quantification) to validate mechanisms .

Q. How should researchers collect and validate pharmacological data for Clobenoside?

- Methodological Answer :

- Primary Data : Use standardized in vitro models (e.g., HaCaT cells for dermatological effects) with dose-response curves.

- Secondary Data : Cross-reference pharmacokinetic parameters (e.g., bioavailability) from reputable databases like PubChem or ChEMBL, avoiding non-peer-reviewed sources .

- Validation : Apply statistical rigor (e.g., ANOVA with post-hoc tests) and report confidence intervals for efficacy metrics .

Advanced Research Questions

Q. How can researchers resolve contradictions in Clobenoside’s efficacy across preclinical studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from heterogeneous studies (e.g., varying animal models) using random-effects models to assess bias.

- Error Analysis : Quantify methodological variability (e.g., differences in dosing regimens or solvent carriers) via sensitivity analysis .

- Replication Studies : Design multi-center trials with harmonized protocols (e.g., identical LC-MS/MS quantification methods) to confirm reproducibility .

Q. What strategies optimize Clobenoside’s synthetic protocols for scalable research applications?

- Methodological Answer :

- Process Parameters : Systematically vary reaction conditions (e.g., temperature, catalyst loading) using Design of Experiments (DoE) to maximize yield and purity.

- Characterization : Employ NMR, HPLC, and HRMS to verify structural integrity, with raw spectral data archived in supplementary materials .

- Green Chemistry : Evaluate solvent toxicity and energy efficiency using tools like the Eco-Scale Score .

Q. How can multi-omics approaches enhance understanding of Clobenoside’s systemic effects?

- Methodological Answer :

- Transcriptomics : Pair RNA-seq data from treated tissues with pathway analysis tools (e.g., Gene Ontology Enrichment) to identify dysregulated genes.

- Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein expression changes.

- Integration : Apply bioinformatics platforms (e.g., Cytoscape) to map cross-omics interactions, prioritizing targets for functional validation .

Data Analysis and Presentation Guidelines

Q. What are best practices for presenting Clobenoside research in academic manuscripts?

- Methodological Answer :

- Tables/Figures : Include dose-response curves with error bars and p-values. Use heatmaps for omics data, ensuring color scales are interpretable in grayscale.

- Supplementary Data : Archive raw datasets (e.g., .csv files) and detailed protocols (e.g., step-by-step synthesis) in repositories like Figshare .

- Ethical Reporting : Disclose conflicts of interest and adhere to ARRIVE guidelines for animal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.